molecular formula C8H10OS B8750585 4-Methyl-2-(methylthio)phenol CAS No. 7431-33-6

4-Methyl-2-(methylthio)phenol

Cat. No. B8750585
CAS RN: 7431-33-6
M. Wt: 154.23 g/mol
InChI Key: AIPNNWIVRIENTH-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylthio)phenol is a useful research compound. Its molecular formula is C8H10OS and its molecular weight is 154.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-2-(methylthio)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-(methylthio)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

7431-33-6

Product Name

4-Methyl-2-(methylthio)phenol

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

4-methyl-2-methylsulfanylphenol

InChI

InChI=1S/C8H10OS/c1-6-3-4-7(9)8(5-6)10-2/h3-5,9H,1-2H3

InChI Key

AIPNNWIVRIENTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)SC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

p-Cresol (1.2 g, 0.01 mole), para-(methylthio)phenol (3.0 g, 0.02 mole), and H ELZ-20 from Example 27 (1.0 g) were combined and heated at 176° C. for 14 hours. The mixture was cooled to room temperature and filtered. The catalyst was washed several times with ether. The filtrate and ether washings were combined, and volatiles were removed on a rotary flash evaporator. GC analysis indicated the presence of 2-methylthio-4-methylphenol (0.9 g, 56% yield).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
Example 27
Quantity
1 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of para-cresol (65 grams, 0.60 moles) and toluene (20 ml) was distilled until the mixture was free of toluene. Aluminum turnings (1.1 grams, 0.04 gram atoms) were then added to the dried para-cresol and this mixture was heated at 150°-160° C. until cessation of hydrogen evolution. Methyldisulfide (36 ml. 0.4 moles) was added and the mixture heated at reflux (about 160° C.) overnight. The mixture was refluxed for another additional 4 hours and was then flashed under a vacuum. The flashed mixture was then distilled through a 0.7×30 cm packed column to yield 30.3 grams of 4-methyl-2-(methylthio)-phenol, a 55 percent yield. Subsequently, ⟦MMR⟧ NMR analysis verified the identity of the compound.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two

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